Senazodan hydrochloride
Overview
Description
MCI 154 (hydrochloride) is a novel cardiotonic agent known for its calcium-sensitizing properties. It enhances the sensitivity of cardiac muscle to calcium ions, thereby increasing the force of contraction without significantly increasing intracellular calcium levels. This makes it a promising therapeutic agent for treating heart failure and other cardiac conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
MCI 154 (hydrochloride) is synthesized by condensing 6-(4-aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one with 4-bromopyridine in hot dimethylformamide (DMF). The reaction is followed by the extraction of the free base .
Industrial Production Methods
The industrial production of MCI 154 (hydrochloride) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes rigorous purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
MCI 154 (hydrochloride) primarily undergoes reactions that involve its calcium-sensitizing properties. It interacts with cardiac troponin C, enhancing the calcium sensitivity of the cardiac muscle .
Common Reagents and Conditions
The compound is often studied under conditions that mimic physiological and pathophysiological states, such as varying pH levels, temperatures, and the presence of inorganic phosphate .
Major Products Formed
The primary product formed from the reactions involving MCI 154 (hydrochloride) is the enhanced calcium sensitivity of the cardiac muscle, leading to increased force of contraction .
Scientific Research Applications
MCI 154 (hydrochloride) has several scientific research applications:
Mechanism of Action
MCI 154 (hydrochloride) exerts its effects by binding to the structural C-terminal domain of cardiac troponin C. This binding enhances the sensitivity of the cardiac muscle to calcium ions, leading to increased force of contraction without significantly increasing intracellular calcium levels. The compound does not bind to the regulatory N-terminal domain of cardiac troponin C, which determines the calcium sensitivity of cardiac muscle .
Comparison with Similar Compounds
MCI 154 (hydrochloride) is compared with other calcium-sensitizing agents such as milrinone and pimobendan. Unlike these compounds, MCI 154 (hydrochloride) does not significantly increase intracellular calcium levels, reducing the risk of arrhythmias and other side effects . Similar compounds include:
Milrinone: A cyclic AMP-dependent phosphodiesterase inhibitor.
Pimobendan: Another calcium sensitizer with vasodilator properties.
MCI 154 (hydrochloride) stands out due to its unique mechanism of action and its ability to enhance cardiac muscle contraction without significantly increasing intracellular calcium levels .
Properties
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCKFLLTCINSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913328 | |
Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98326-33-1 | |
Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98326-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senazodan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SENAZODAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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